2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butylphenyl group, a trifluoromethylphenyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
The synthesis of 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline to produce the desired compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents. These reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:
4-tert-butylbenzoic acid: A precursor in the synthesis of the target compound.
3-(trifluoromethyl)aniline: Another precursor used in the synthesis.
Benzamide derivatives: Compounds with similar benzamide moieties but different substituents.
These similar compounds may share some chemical properties but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C25H23F3N2O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C25H23F3N2O2/c1-24(2,3)17-13-11-16(12-14-17)22(31)30-21-10-5-4-9-20(21)23(32)29-19-8-6-7-18(15-19)25(26,27)28/h4-15H,1-3H3,(H,29,32)(H,30,31) |
InChI Key |
ZTLJJZNAUGSGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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